![molecular formula C19H19N3OS B2719292 N-(4-(1H-pyrazol-3-yl)phenyl)-1-(thiophen-2-yl)cyclopentanecarboxamide CAS No. 1207028-99-6](/img/structure/B2719292.png)
N-(4-(1H-pyrazol-3-yl)phenyl)-1-(thiophen-2-yl)cyclopentanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-(1H-pyrazol-3-yl)phenyl)-1-(thiophen-2-yl)cyclopentanecarboxamide, also known as "compound 1" is a novel small molecule that has been synthesized for scientific research purposes. This molecule has shown potential for use in various applications, including cancer research and drug discovery.
Applications De Recherche Scientifique
Antimicrobial Activity
Several studies have synthesized and characterized derivatives similar to N-(4-(1H-pyrazol-3-yl)phenyl)-1-(thiophen-2-yl)cyclopentanecarboxamide, demonstrating significant antimicrobial properties. Hamed et al. (2020) synthesized heteroaryl pyrazole derivatives and evaluated their antimicrobial activity against a variety of bacteria and fungi. These derivatives showed promising results, with the antimicrobial activity being dependent on the type of Schiff base moiety used (Hamed et al., 2020). Similarly, Sowmya et al. (2018) adopted a green synthesis approach for thiophenyl pyrazoles and evaluated their antimicrobial activity, finding that some compounds exhibited potential antibacterial and antifungal effects (Sowmya et al., 2018).
Anticancer Evaluation
Research has also explored the anticancer potential of pyrazole derivatives. Nițulescu et al. (2015) designed new pyrazole derivatives as cell cycle kinase inhibitors and evaluated their anticancer properties. Their study highlighted compounds that showed apoptotic effects in human cancer cells, identifying specific derivatives as promising anticancer drugs (Nițulescu et al., 2015). Another study by Alam et al. (2016) synthesized novel pyrazole derivatives, assessing their inhibitory activity against topoisomerase IIα and cytotoxicity against various cancer cell lines. Among these, certain compounds displayed superior cytotoxicity, suggesting their potential as anticancer agents (Alam et al., 2016).
Analytical and Structural Studies
Structural and analytical studies have contributed to understanding the chemical properties and potential applications of these compounds. For instance, Prabhuswamy et al. (2016) conducted a synthesis and crystal structure analysis of a similar compound, providing insights into its molecular structure through X-ray diffraction studies. This research adds to the foundational knowledge required for the further development of these compounds in various applications (Prabhuswamy et al., 2016).
Propriétés
IUPAC Name |
N-[4-(1H-pyrazol-5-yl)phenyl]-1-thiophen-2-ylcyclopentane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3OS/c23-18(19(10-1-2-11-19)17-4-3-13-24-17)21-15-7-5-14(6-8-15)16-9-12-20-22-16/h3-9,12-13H,1-2,10-11H2,(H,20,22)(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUOLLGDBPHJQNU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CS2)C(=O)NC3=CC=C(C=C3)C4=CC=NN4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(1H-pyrazol-3-yl)phenyl)-1-(thiophen-2-yl)cyclopentanecarboxamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.